molecular formula C9H9FO B12587982 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- CAS No. 874955-52-9

1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-

Cat. No.: B12587982
CAS No.: 874955-52-9
M. Wt: 152.16 g/mol
InChI Key: JIXFNDYGBLPPOR-DTWKUNHWSA-N
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Description

1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- is a chemical compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position of the indane ring system.

Preparation Methods

The synthesis of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- typically involves the following steps:

    Fluorination: The introduction of the fluorine atom is achieved by reacting the corresponding indanol derivative with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor.

    Reduction: The fluorinated intermediate is then subjected to reduction reactions to obtain the desired 2-fluoro-2,3-dihydro-1H-inden-1-ol.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-, particularly its fluorine substitution and specific stereochemistry, which contribute to its distinct properties and applications.

Properties

CAS No.

874955-52-9

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

JIXFNDYGBLPPOR-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)F

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)F

Origin of Product

United States

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